N-Acetylisoleucine
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Overview
Description
N-Acetylisoleucine is a derivative of the amino acid isoleucine, where an acetyl group is attached to the nitrogen atom of the isoleucine molecule This compound is known for its role as a human metabolite and is involved in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylisoleucine can be synthesized through the acetylation of isoleucine. The process typically involves the reaction of isoleucine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to avoid any degradation of the amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as enzymatic acetylation. Enzymes like N-acetyltransferases can be used to catalyze the transfer of an acetyl group from acetyl-CoA to isoleucine, producing this compound with high specificity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Acetylisoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of this compound derivatives with oxidized side chains.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols or amines.
Scientific Research Applications
N-Acetylisoleucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: this compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in modulating immune responses and its potential as a biomarker for certain diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism by which N-Acetylisoleucine exerts its effects involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in acetylation and deacetylation processes, influencing various metabolic pathways. The molecular targets and pathways involved include those related to protein synthesis, energy metabolism, and signal transduction.
Comparison with Similar Compounds
N-Acetylisoleucine can be compared with other N-acetylated amino acids, such as N-Acetylvaline and N-Acetylleucine. These compounds share similar structural features but differ in their side chains, leading to variations in their biological activities and applications. This compound is unique due to its specific interactions with enzymes and receptors, which can result in distinct metabolic and therapeutic effects.
List of Similar Compounds
- N-Acetylvaline
- N-Acetylleucine
- N-Acetylmethionine
- N-Acetylphenylalanine
Properties
CAS No. |
33601-90-0 |
---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S,3R)-2-acetamido-3-methylpentanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7+/m1/s1 |
InChI Key |
JDTWZSUNGHMMJM-VDTYLAMSSA-N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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